molecular formula C11H15NO B11915062 (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol

Cat. No.: B11915062
M. Wt: 177.24 g/mol
InChI Key: MCZDRSDRUYHKCH-JTQLQIEISA-N
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Description

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is a chiral organic compound with the molecular formula C11H15NO It is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-6-nitro-5,6,7,8-tetrahydronaphthalen-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the nitro precursor using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound under mild reaction conditions. The process typically involves the use of hydrogen gas and a suitable solvent, such as ethanol or methanol, to facilitate the reduction reaction.

Chemical Reactions Analysis

Types of Reactions

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-one.

    Reduction: Formation of (S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
  • (S)-(6-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
  • (S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ethanol

Uniqueness

(S)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions with biological targets, making it valuable in the development of enantiomerically pure pharmaceuticals.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(6S)-6-amino-5,6,7,8-tetrahydronaphthalen-1-yl]methanol

InChI

InChI=1S/C11H15NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-3,10,13H,4-7,12H2/t10-/m0/s1

InChI Key

MCZDRSDRUYHKCH-JTQLQIEISA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=CC=C2CO

Canonical SMILES

C1CC2=C(CC1N)C=CC=C2CO

Origin of Product

United States

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